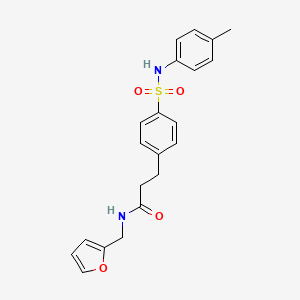
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "Compound X" and is used in various biochemical and physiological studies. In
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, Compound X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, research has shown that this compound has the potential to inhibit the growth of cancer cells and the aggregation of amyloid-beta peptides, making it a promising candidate for cancer and Alzheimer's disease treatment.
实验室实验的优点和局限性
One of the advantages of using N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide in lab experiments is its potential for use in cancer and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Compound X in lab experiments is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One potential direction is to further study its mechanism of action, which could help to identify additional uses for this compound. Additionally, research could focus on optimizing the synthesis method for Compound X, which could make it more readily available for use in experiments. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and Alzheimer's disease.
合成方法
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the reaction of furan-2-carboxaldehyde with 4-aminobenzenesulfonamide in the presence of sodium triacetoxyborohydride. The resulting compound is then reacted with 3-(4-bromo-phenyl)-propanoic acid to yield this compound.
科学研究应用
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of cancer. Research has shown that Compound X has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-4-9-18(10-5-16)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-19-3-2-14-27-19/h2-7,9-12,14,23H,8,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXDJTMBZWKXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)

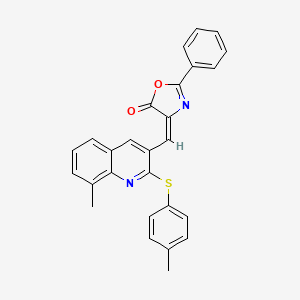
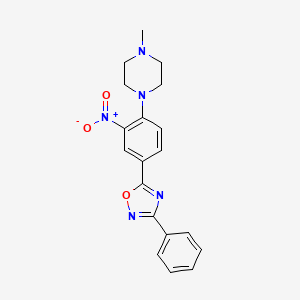
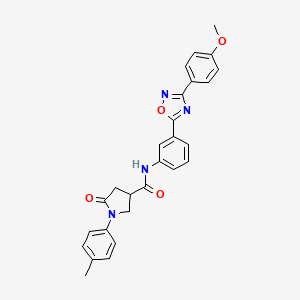



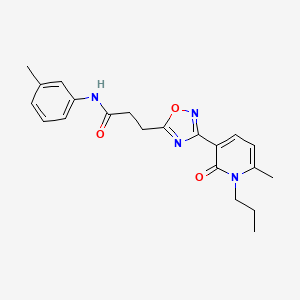
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)